Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate
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Overview
Description
Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl ester group, a methyl group, and a morpholine ring with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (3S)-3-methyl-5-oxo-morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst can also facilitate the production of tert-butyl esters from various starting materials .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce alcohols. Substitution reactions can result in the formation of various substituted morpholine derivatives .
Scientific Research Applications
Tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in these interactions depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S)-3-methyl-5-oxo-morpholine-4-carboxylate include other tert-butyl esters and morpholine derivatives, such as:
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl (3S)-3-amino-5-methylhexanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
CCYXBRSYGYWCTK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1COCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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